molecular formula C9H5ClN2 B13922617 5-(Chloromethyl)isophthalonitrile

5-(Chloromethyl)isophthalonitrile

Cat. No.: B13922617
M. Wt: 176.60 g/mol
InChI Key: QEBGPJKCHSERLZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)isophthalonitrile is an organic compound with the molecular formula C9H5ClN2 It is a derivative of isophthalonitrile, where a chloromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)isophthalonitrile typically involves the chloromethylation of isophthalonitrile. One common method is the reaction of isophthalonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)isophthalonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for the reduction of nitrile groups.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 5-(azidomethyl)isophthalonitrile.

    Reduction: Formation of 5-(aminomethyl)isophthalonitrile.

    Oxidation: Formation of 5-(carboxymethyl)isophthalonitrile.

Scientific Research Applications

5-(Chloromethyl)isophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)isophthalonitrile depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, the nitrile groups are converted to amines through the addition of hydrogen atoms, facilitated by a catalyst .

Comparison with Similar Compounds

Similar Compounds

    Isophthalonitrile: The parent compound without the chloromethyl group.

    Terephthalonitrile: An isomer with nitrile groups in the para position.

    Phthalonitrile: An isomer with nitrile groups in the ortho position.

Uniqueness

5-(Chloromethyl)isophthalonitrile is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications and the creation of a wide range of derivatives, making it valuable in various applications .

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

5-(chloromethyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H5ClN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2

InChI Key

QEBGPJKCHSERLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)C#N)CCl

Origin of Product

United States

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